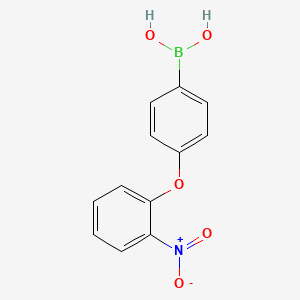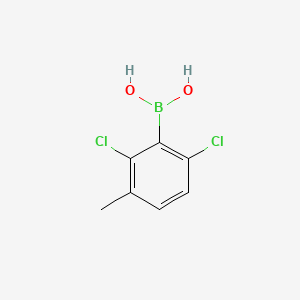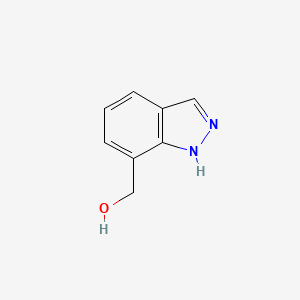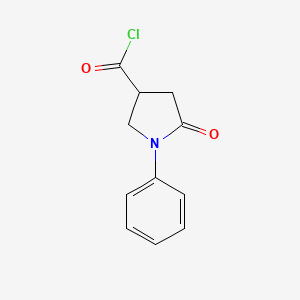
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
“3-(Pyrrolidin-1-ylmethyl)indole” is a chemical compound with the empirical formula C13H16N2 . It has a molecular weight of 200.28 . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction . The DFT-optimized structure is consistent with the X-ray single crystal structure .Chemical Reactions Analysis
Pyrrolidine derivatives have been reported to exhibit various biological activities, which could be influenced by the synthetic strategies used and the spatial orientation of substituents .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core component of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid, is widely used in medicinal chemistry due to its versatility and biological activity. It’s often employed in the design of compounds for treating human diseases . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage, which is crucial for the binding affinity and selectivity towards biological targets .
Synthesis of Biologically Active Compounds
The pyrrolidine scaffold is instrumental in synthesizing a wide range of biologically active compounds. For instance, derivatives of pyrrolidine have been synthesized and tested for their anticonvulsant activity, with some showing effectiveness in preclinical models . This highlights the potential of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid in the development of new therapeutic agents.
Structural Analysis and Quantum Chemical Calculations
The structural properties of compounds containing the pyrrolidine ring can be extensively studied using various spectroscopic methods and supported by computational studies. Quantum chemical calculations, such as density functional theory (DFT), can predict molecular properties, including bond lengths, angles, and dihedral angles, which are essential for understanding the compound’s reactivity and interaction with biological targets .
Nonlinear Optical (NLO) Properties
Compounds with the pyrrolidine structure have been investigated for their nonlinear optical properties, which are important for applications in photonics and optoelectronics. Theoretical and experimental studies can reveal insights into the NLO behavior of these compounds, which could lead to the development of new materials for technological applications .
Antiproliferative Action Against Cancer Cells
The pyrrolidine ring is found in compounds with antiproliferative properties against cancer cells. Research into alkylaminophenol compounds, which share structural similarities with 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid, has shown that they can be used as pharmaceutical ingredients in cancer treatment due to their high antioxidant properties .
Design of Enantioselective Drug Candidates
The stereogenicity of the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. The spatial orientation of substituents can significantly affect the binding mode to enantioselective proteins, which is a critical factor in the design of drugs with high specificity and efficacy .
Safety And Hazards
While specific safety data for “3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation, and are harmful if swallowed or inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)11-4-3-5-12-13(11)10(8-15-12)9-16-6-1-2-7-16/h3-5,8,15H,1-2,6-7,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBPRRMDLERRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=CC=CC(=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



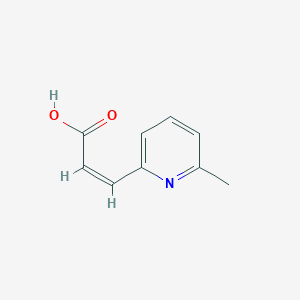

![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)

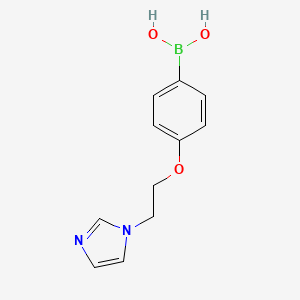

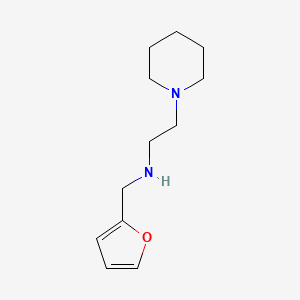
![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)
